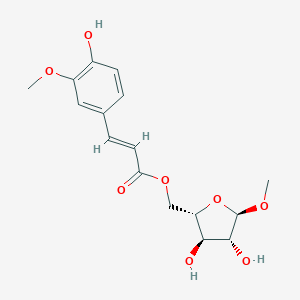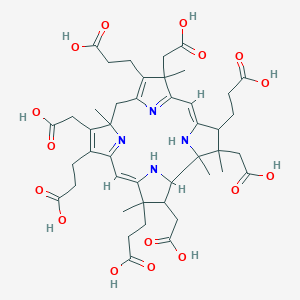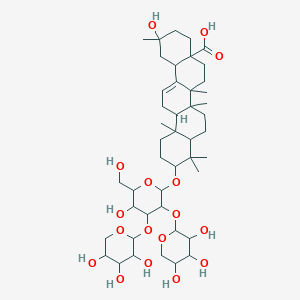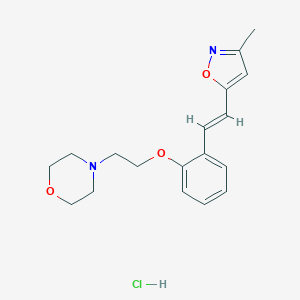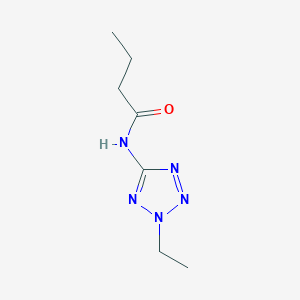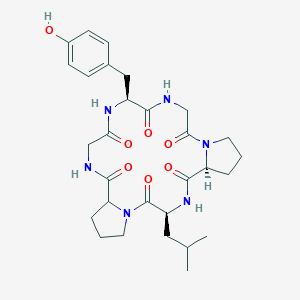
Cleromyrine II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cleromyrine II is a cyclic peptide composed of the amino acids glycine, tyrosine, proline, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cleromyrine II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by coupling agents like EDCI.
Industrial Production Methods
Industrial production of cyclic peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves expressing the peptide in microbial systems, followed by purification using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cleromyrine II can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Dityrosine formation.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Cleromyrine II has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Cleromyrine II involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to target proteins, potentially inhibiting their activity. Molecular docking studies have shown strong interactions with enzymes like FAD glucose dehydrogenase and dihydrofolate reductase .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(L-leucyl-L-prolyl): Known for its antifungal properties and structural similarity.
Cyclo(tyrosyl-prolyl): Shares the tyrosine and proline residues, contributing to similar bioactivities.
Uniqueness
Cleromyrine II is unique due to its specific sequence and cyclic structure, which confer enhanced stability and bioactivity compared to linear peptides and other cyclic peptides with different sequences.
Propiedades
Número CAS |
126601-86-3 |
|---|---|
Fórmula molecular |
C29H40N6O7 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
(3S,6S,15S)-15-[(4-hydroxyphenyl)methyl]-3-(2-methylpropyl)-1,4,10,13,16,19-hexazatricyclo[19.3.0.06,10]tetracosane-2,5,11,14,17,20-hexone |
InChI |
InChI=1S/C29H40N6O7/c1-17(2)13-21-29(42)35-12-4-5-22(35)27(40)30-15-24(37)32-20(14-18-7-9-19(36)10-8-18)26(39)31-16-25(38)34-11-3-6-23(34)28(41)33-21/h7-10,17,20-23,36H,3-6,11-16H2,1-2H3,(H,30,40)(H,31,39)(H,32,37)(H,33,41)/t20-,21-,22?,23-/m0/s1 |
Clave InChI |
PENCNHGHURUDPZ-WUTAMTCCSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N2CCCC2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)CC4=CC=C(C=C4)O |
SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
SMILES canónico |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
Sinónimos |
cleromyrine II cyclo(Gly-Tyr-Gly-Pro-Leu-Pro) cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)

